phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate
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Overview
Description
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate is a chemical compound known for its unique structure and properties It belongs to the class of carbamic acid derivatives and features a phenyl ester group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, phenyl ester typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenyl ester group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in various substituted triazine derivatives.
Scientific Research Applications
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, phenyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to various biological effects. The phenyl ester group may enhance the compound’s ability to penetrate cell membranes, facilitating its action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, ethyl ester
- Carbamic acid, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)-, methyl ester
Uniqueness
phenyl(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate is unique due to its phenyl ester group, which imparts distinct chemical and physical properties compared to its ethyl and methyl ester counterparts
Properties
CAS No. |
87483-75-8 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
phenyl N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate |
InChI |
InChI=1S/C12H12N4O3/c1-8-13-10(15-11(14-8)18-2)16-12(17)19-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14,15,16,17) |
InChI Key |
KJYKABTWCXRMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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